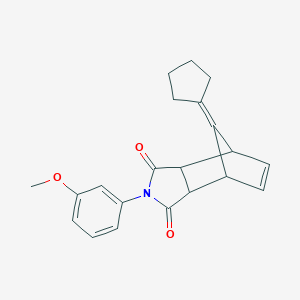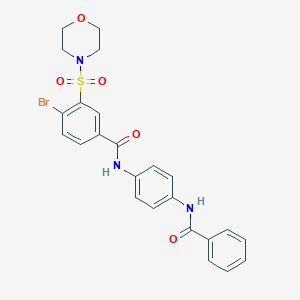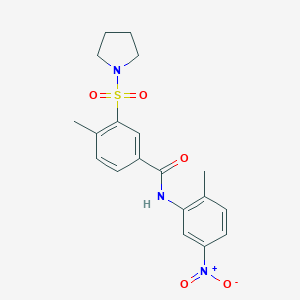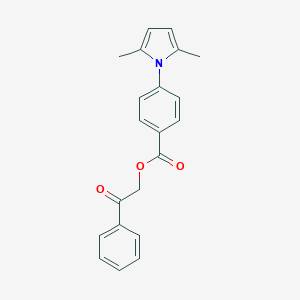
3-benzyl-N-(4-fluorophenyl)-4-naphthalen-2-yl-1,3-thiazol-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzyl-N-(4-fluorophenyl)-4-naphthalen-2-yl-1,3-thiazol-2-imine is a complex organic compound that features a thiazole ring, a naphthalene moiety, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-N-(4-fluorophenyl)-4-naphthalen-2-yl-1,3-thiazol-2-imine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the use of a thioamide and a halogenated naphthalene derivative in the presence of a base to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-N-(4-fluorophenyl)-4-naphthalen-2-yl-1,3-thiazol-2-imine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of catalysts like palladium or copper, along with appropriate ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the aromatic rings.
Scientific Research Applications
3-benzyl-N-(4-fluorophenyl)-4-naphthalen-2-yl-1,3-thiazol-2-imine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 3-benzyl-N-(4-fluorophenyl)-4-naphthalen-2-yl-1,3-thiazol-2-imine exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
benzyl N-(4-fluorophenyl)carbamate: This compound shares the fluorophenyl group but differs in its overall structure and functional groups.
3-benzyl-N-(3-chloro-4-fluorophenyl)-1-imidazolidinecarbothioamide: Similar in having a benzyl and fluorophenyl group, but with different core structures.
Uniqueness
What sets 3-benzyl-N-(4-fluorophenyl)-4-naphthalen-2-yl-1,3-thiazol-2-imine apart is its combination of a thiazole ring with a naphthalene moiety and a fluorophenyl group. This unique structure provides distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C26H19FN2S |
|---|---|
Molecular Weight |
410.5g/mol |
IUPAC Name |
3-benzyl-N-(4-fluorophenyl)-4-naphthalen-2-yl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C26H19FN2S/c27-23-12-14-24(15-13-23)28-26-29(17-19-6-2-1-3-7-19)25(18-30-26)22-11-10-20-8-4-5-9-21(20)16-22/h1-16,18H,17H2 |
InChI Key |
FGPSORCVFUWKFJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=CSC2=NC3=CC=C(C=C3)F)C4=CC5=CC=CC=C5C=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CSC2=NC3=CC=C(C=C3)F)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-5-(1,3-benzodioxol-5-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388122.png)
![ethyl 5-(4-chlorophenyl)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388123.png)
![1-[1,1-bis(4-methylphenyl)-4'-(2-nitrophenyl)-1,3,4',5'-dihydrospiro(2-benzothiophene-3,5'-[1,3,4]-thiadiazole)-2'-yl]ethanone](/img/structure/B388124.png)
![ethyl 5-(4-chlorophenyl)-2-(3-iodo-4,5-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388126.png)
![ethyl 5-(4-chlorophenyl)-2-(2-hydroxy-3,5-diiodobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388128.png)
![1-[3'-(3-CHLORO-2-METHYLPHENYL)-2,4-DIPHENYL-2H,3'H-SPIRO[PHTHALAZINE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE](/img/structure/B388130.png)
![1-[3'-(2-METHYLPHENYL)-4-(4-METHYLPHENYL)-2-PHENYL-2H,3'H-SPIRO[PHTHALAZINE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE](/img/structure/B388131.png)
![ethyl 2-(5-bromo-2-methoxybenzylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388132.png)

![diethyl 3-methyl-5-({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B388136.png)




